molecular formula C14H9F2N3OS B2686467 N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203284-28-9

N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2686467
CAS RN: 1203284-28-9
M. Wt: 305.3
InChI Key: YGJUVJWPIYZOCO-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole (BTD) is recognized to possess potent pharmacological activities including anticancer potential . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .


Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif has been extensively researched for use in photovoltaics or as fluorescent sensors . According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .


Physical And Chemical Properties Analysis

The optical and electrochemical properties of compounds based on benzo[c][1,2,5]thiadiazole showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Scientific Research Applications

Herbicide Application

This compound is used as a herbicide, particularly in the control of broadleaf weeds in soybean and field corn . It is active following applications to soil and to foliage, and can be applied prior to planting and pre-emergence in soybeans and pre-emergence to early post-emergence (from 2-4 true leaves in weeds) in maize .

Anaerobic Aquatic Degradation

The compound has been investigated in sediment-water systems to ascertain anaerobic aquatic degradation as a potential route for dissipation . This research is important for understanding the environmental impact and fate of the compound in aquatic ecosystems.

Photovoltaics

The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics . These systems are of great interest for the development of renewable energy technologies.

Fluorescent Sensors

The BTZ motif, which includes this compound, has also been used in the development of fluorescent sensors . These sensors have a wide range of applications, including bioimaging and the detection of specific molecules.

Visible-Light Organophotocatalysts

The compound has potential use as a visible-light organophotocatalyst . Organophotocatalysts are materials that can absorb light and use the energy to drive chemical reactions, and they have potential applications in areas such as synthetic chemistry and environmental remediation.

Organic Electronics

The compound can be used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics . Organic electronics represent a rapidly growing field with applications in flexible displays, solar cells, and other devices.

Drug Development

The compound is widely used in scientific research, including drug development. Its versatility allows for various applications, opening up possibilities for groundbreaking discoveries in the field of medicine.

Organic Synthesis

The compound is also used in organic synthesis. Its unique structure and properties can be leveraged to create a wide range of other compounds, making it a valuable tool in the field of synthetic chemistry.

Mechanism of Action

In a study, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework . The nanosheet showed high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .

Future Directions

The design, synthesis, and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo[c][1,2,5]thiadiazole (BTD) and [1,2,5]thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives are described . This represents a step forward in understanding this class of compounds for laser applications .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-10-2-1-3-11(16)9(10)7-17-14(20)8-4-5-12-13(6-8)19-21-18-12/h1-6H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUVJWPIYZOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC3=NSN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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